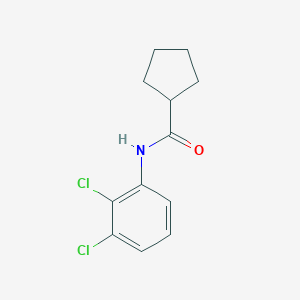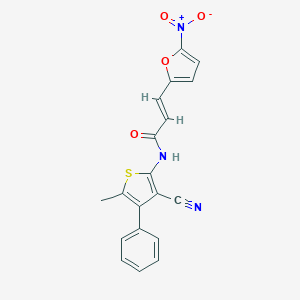![molecular formula C23H23BrClN3O3 B457712 (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B457712.png)
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a bromine and chlorine-substituted phenoxy group, a methoxyphenyl group, and a trimethylpyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Phenoxy Intermediate: The reaction of 2-bromo-4-chlorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Methoxylation: Introduction of the methoxy group to the phenyl ring through a nucleophilic substitution reaction.
Pyrazole Formation: Synthesis of the trimethylpyrazole moiety through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the phenoxy and pyrazole intermediates through a propenamide linkage under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
- **(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE shares structural similarities with other substituted phenoxy and pyrazole compounds.
- **this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which allow for diverse chemical reactivity and potential biological activity. Its combination of bromine, chlorine, methoxy, and pyrazole groups makes it a versatile compound for various applications.
特性
分子式 |
C23H23BrClN3O3 |
|---|---|
分子量 |
504.8g/mol |
IUPAC名 |
(E)-3-[3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C23H23BrClN3O3/c1-14-23(15(2)28(3)27-14)26-22(29)10-6-16-5-8-20(30-4)17(11-16)13-31-21-9-7-18(25)12-19(21)24/h5-12H,13H2,1-4H3,(H,26,29)/b10-6+ |
InChIキー |
YXDWLYAHXWHFOK-UXBLZVDNSA-N |
SMILES |
CC1=C(C(=NN1C)C)NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br |
異性体SMILES |
CC1=C(C(=NN1C)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br |
正規SMILES |
CC1=C(C(=NN1C)C)NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(pentafluorophenyl)benzamide](/img/structure/B457629.png)
![isopropyl 2-{[3-(2,6-dichlorophenyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B457630.png)
![N'-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide](/img/structure/B457635.png)

![5-METHYL-N-[3-(5-METHYLFURAN-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B457638.png)

![Methyl 4-(2,4-dimethylphenyl)-2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B457640.png)
![Methyl 4-ethyl-2-[(3-{4-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B457642.png)
![Acetamide, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-difluoromethyl-5-methylpyrazol-1-yl)-](/img/structure/B457643.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B457644.png)
![3-[(4-bromophenoxy)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B457647.png)
![Propyl 4-(2,5-dimethylphenyl)-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B457648.png)

![2-[(3-{5-Nitro-2-furyl}acryloyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B457652.png)
